![molecular formula C18H19N3O2S B5880924 4-methyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5880924.png)
4-methyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-methyl group and a propanoylamino phenyl carbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide typically involves a multi-step process. One common method starts with the nitration of 4-methylbenzene, followed by the reduction of the nitro group to an amine. This amine is then acylated with propanoyl chloride to introduce the propanoylamino group. The final step involves the reaction of the resulting intermediate with benzoyl isothiocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of microreactor systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-methyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitro-N-{[3-(propionylamino)phenyl]amino}carbonothioylbenzamide
- 2-methyl-3-nitro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide
Comparison
Compared to similar compounds, 4-methyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different reactivity, biological activity, and applications.
Properties
IUPAC Name |
4-methyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-16(22)19-14-5-4-6-15(11-14)20-18(24)21-17(23)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVONYSEWXOOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
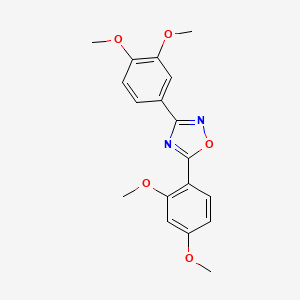
![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
![2-(4-BROMOPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B5880857.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B5880860.png)
![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
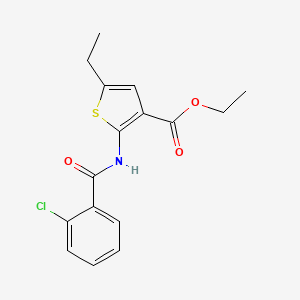
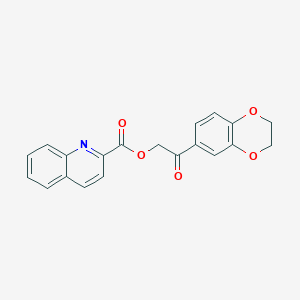
![3-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]quinazolin-4-one](/img/structure/B5880878.png)

![3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-2-methylaniline](/img/structure/B5880887.png)
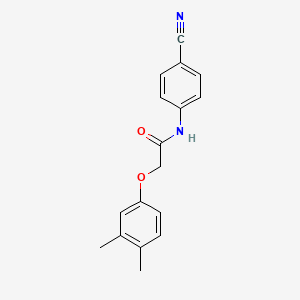
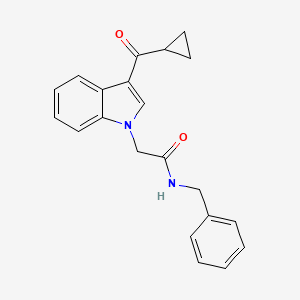
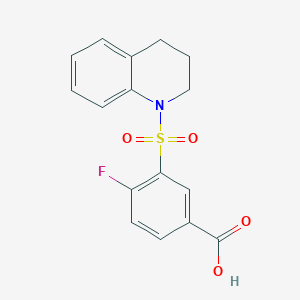
![2-[cyclohexyl(methyl)amino]-N-(2-methylphenyl)acetamide](/img/structure/B5880928.png)
